Product packaging for 5-Phenyl-2-pyrimidinethiol(Cat. No.:CAS No. 31408-19-2)

5-Phenyl-2-pyrimidinethiol

Cat. No.: B2365131
CAS No.: 31408-19-2
M. Wt: 188.25
InChI Key: UFSZPRQQIUALSF-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Chemical Research

The pyrimidine ring system is a fundamental motif in the realm of chemical and biological sciences. Its presence in the nucleobases cytosine, thymine, and uracil (B121893) underscores its critical role in the very blueprint of life, DNA and RNA. rsc.orgijarsct.co.in This inherent biological relevance has spurred extensive research into pyrimidine-containing molecules, revealing a wide spectrum of pharmacological activities. ontosight.aibldpharm.comnih.gov

Role of Pyrimidine Core in Natural and Synthetic Frameworks

The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. ontosight.aibldpharm.com Its nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions, both crucial for binding to biological targets like enzymes and receptors. researchgate.net The structural versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties. rsc.org

Evolution of Pyrimidine Chemistry in Specialized Applications

The field of pyrimidine chemistry has evolved significantly, moving beyond its foundational role in nucleic acids to a wide array of specialized applications. rsc.org Pyrimidine derivatives are integral to the development of anticancer agents, antivirals, antibacterials, and anti-inflammatory drugs. bldpharm.comnih.gov Furthermore, their unique electronic properties have led to their use in materials science, for instance, in the development of organic light-emitting diodes (OLEDs) and other functional materials. osf.io

General Overview of Pyrimidinethiol Scaffolds in Academic Exploration

Pyrimidinethiols, which are pyrimidine rings substituted with a thiol or thione group, represent a significant class of pyrimidine derivatives with distinct chemical characteristics and research applications.

Foundational Research Trajectories for 2-Pyrimidinethiol Compounds

Research on 2-pyrimidinethiol compounds has followed several key trajectories. One major area of investigation is their synthesis, with various methods developed to introduce the thiol functionality and other substituents onto the pyrimidine ring. chemdict.comacs.org Another significant research avenue is their coordination chemistry, where the thiol group serves as an excellent ligand for a variety of metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic and material properties. chemrxiv.orgdntb.gov.uascispace.com Furthermore, the biological activities of 2-pyrimidinethiols continue to be an active area of study. acs.org

Specific Research Focus: 5-Phenyl-2-pyrimidinethiol as a Key Chemical Entity

Within the diverse family of pyrimidinethiols, this compound (also known as 5-phenylpyrimidine-2-thiol or 2-mercapto-5-phenylpyrimidine) has emerged as a molecule of interest in specific research contexts. Its structure, featuring a phenyl group at the 5-position of the pyrimidine ring, imparts specific steric and electronic properties that influence its chemical behavior.

The synthesis of this compound can be approached through established methods for pyrimidine ring construction. A common strategy involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with thiourea (B124793). For this compound specifically, a plausible route involves the reaction of a β-ketoaldehyde or a related precursor bearing a phenyl group at the α-position with thiourea. While specific, detailed synthetic procedures for this exact molecule are not extensively documented in readily available literature, the synthesis of closely related 2-amino-5-phenylpyrimidines has been described to proceed through 5-phenylpyrimidine-2-thiol intermediates. rsc.org This suggests that the formation of the thiol is a viable and foundational step in accessing a range of 5-phenylpyrimidine (B189523) derivatives.

The primary research focus on this compound to date has been in the field of coordination chemistry. The thiol group, in conjunction with the nitrogen atoms of the pyrimidine ring, makes it an excellent N,S-donor ligand.

A significant contribution to the understanding of this compound's coordination chemistry comes from the work of Zhang and colleagues, who have synthesized and characterized several copper(I) complexes with 5-phenylpyrimidine-2-thiolate (5-phpymt) as a ligand. rsc.org In their research, solvothermal reactions of 5-phenylpyrimidine-2-thiol with copper(I) halides (CuBr and CuI) yielded a variety of polynuclear copper(I) clusters and coordination polymers. rsc.org

One of the reported structures is a two-dimensional polymer with the formula [Cu₄(μ₅-5-phpymt)₂(μ-Br)₂]n. rsc.orguzh.ch In this complex, the 5-phenylpyrimidine-2-thiolate ligand exhibits a remarkable μ₅-coordination mode, bridging five copper centers. This demonstrates the versatility of this ligand in forming complex, high-dimensional structures. The phenyl group at the 5-position likely plays a role in influencing the packing of these coordination polymers through intermolecular interactions.

These copper(I) complexes of this compound have been shown to possess interesting photophysical properties and exhibit high photocatalytic activity in the aerobic oxidative hydroxylation of arylboronic acids to phenols under visible light irradiation. rsc.org This highlights the potential of this compound as a ligand in the development of novel catalysts.

While detailed spectroscopic data for the free this compound ligand is not extensively published, some of its basic properties are known.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 31408-19-2 bldpharm.comguidechem.com
Molecular Formula C₁₀H₈N₂S ontosight.ai
Molecular Weight 188.25 g/mol bldpharm.com

Further research into the synthesis, detailed spectroscopic characterization, and exploration of the biological and material properties of this compound is warranted to fully unlock its potential as a valuable chemical entity in advanced research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2S B2365131 5-Phenyl-2-pyrimidinethiol CAS No. 31408-19-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S/c13-10-11-6-9(7-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSZPRQQIUALSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Chemistry of 5 Phenyl 2 Pyrimidinethiol

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics of 5-Phenyl-2-pyrimidinethiol. These investigations provide a foundational understanding of its stability and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies on the parent compound, 2-pyrimidinethiol, offer a strong basis for understanding the geometric and electronic properties of this compound. The introduction of a phenyl group at the 5-position is anticipated to induce specific changes in the molecular geometry and electronic distribution.

ParameterValue for 2-PyrimidinethiolExpected Influence of 5-Phenyl Group
Computational LevelB3PW91/6-311+G(d,p)Similar levels of theory are appropriate.
Relative Energy (Gas Phase, kcal/mol)Thiol is 3.41 more stable than thioneThe phenyl group may slightly alter this energy difference due to electronic effects.
Dipole MomentData not specified in the provided search results.The addition of the phenyl group will likely increase the overall dipole moment.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For pyrimidine (B1678525) derivatives, the HOMO is often located on the sulfur atom and the pyrimidine ring, while the LUMO is typically distributed over the pyrimidine ring. The introduction of a phenyl group at the 5-position is expected to raise the energy of the HOMO and lower the energy of the LUMO, thereby decreasing the HOMO-LUMO gap. A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

OrbitalEnergy for 2-Pyrimidinethiol (Conceptual)Expected Influence of 5-Phenyl Group
HOMOPrimarily on the thiol group and pyrimidine ring.Energy level is expected to increase.
LUMOPrimarily on the pyrimidine ring.Energy level is expected to decrease.
HOMO-LUMO Gap (ΔE)Relatively large, indicating stability.Expected to decrease, suggesting increased reactivity.

Tautomerism Studies

This compound can exist in two tautomeric forms: the thiol form and the thione form. The study of this tautomerism is essential for understanding its chemical behavior, as the two forms can have different physical and chemical properties.

Computational studies on 2-pyrimidinethiol have shown that the relative stability of the thiol and thione tautomers is highly dependent on the phase. In the gas phase, the thiol form of 2-pyrimidinethiol is predicted to be more stable than the thione form by approximately 3.41 kcal/mol nih.gov. The phenyl group in this compound is not expected to fundamentally change this preference in the gas phase, although the exact energy difference may be modulated.

In solution, the equilibrium can shift significantly. For 2-pyrimidinethiol in an aqueous medium, the thione form is predicted to be more stable than the thiol form by about 6.47 kcal/mol nih.gov. This reversal is attributed to the greater polarity of the thione tautomer, which is better stabilized by polar solvents. A similar trend is expected for this compound, where polar solvents will favor the thione form.

PhaseMore Stable Tautomer (2-Pyrimidinethiol)Relative Energy (kcal/mol)Expected Influence of 5-Phenyl Group
Gas PhaseThiol3.41 (more stable than thione)Thiol form is expected to remain more stable.
Aqueous SolutionThione6.47 (more stable than thiol)Thione form is expected to be favored in polar solvents.

The interconversion between the thiol and thione tautomers proceeds through a transition state. For the isolated 2-pyrimidinethiol molecule in the gas phase, the direct intramolecular proton transfer has a high energy barrier of approximately 29.07 kcal/mol, making this pathway unfavorable nih.gov.

However, the tautomerization can be facilitated by dimerization or by the presence of solvent molecules. For instance, the tautomerization of the 2-pyrimidinethiol dimer has a much lower energy barrier. Water-promoted tautomerization, involving cyclic transition states with one or two water molecules, also significantly lowers the energy barrier. For 2-pyrimidinethiol, the energy barrier for tautomerization assisted by one water molecule is about 11.42 kcal/mol, and with two water molecules, it is around 11.44 kcal/mol nih.gov. The phenyl group in this compound is unlikely to drastically alter these mechanisms, and similar solvent-assisted pathways are expected to be important.

Tautomerization Pathway (2-Pyrimidinethiol)Energy Barrier (kcal/mol)Expected Influence of 5-Phenyl Group
Intramolecular (Gas Phase)29.07Expected to remain a high-energy pathway.
Water-Assisted (1 H₂O)11.42Expected to be a favorable pathway.
Water-Assisted (2 H₂O)11.44Expected to be a favorable pathway.

As indicated by the shift in tautomeric equilibrium between the gas and aqueous phases, solvation plays a critical role in determining the predominant tautomer of 2-pyrimidinethiol. Polar solvents preferentially stabilize the more polar thione tautomer through dipole-dipole interactions and hydrogen bonding.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction between a small molecule, such as this compound, and a macromolecular target, typically a protein. These methods are crucial in drug discovery and development for identifying potential therapeutic targets and optimizing lead compounds.

Computational Studies on Ligand-Receptor Interactions

Computational studies are essential for understanding the specific interactions between a ligand like this compound and its biological receptor. While direct studies on this compound are not extensively available, research on analogous pyrimidine derivatives provides a framework for predicting its behavior. For instance, molecular docking studies on various pyrimidine-based compounds have been conducted to elucidate their binding modes with enzymes and receptors. ekb.eg

These studies typically involve the use of software to place the ligand into the binding site of a receptor and score the interaction based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. For example, in studies of pyrimidine derivatives as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2), docking simulations have identified key amino acid residues responsible for binding. nih.gov It is plausible that the phenyl group of this compound would engage in hydrophobic interactions, while the pyrimidine ring and thiol group could form hydrogen bonds with the receptor's active site.

Table 1: Predicted Interactions for Pyrimidine Derivatives in Receptor Binding Sites

Interaction TypeDonor/AcceptorInteracting Residues (Examples from related studies)
Hydrogen BondPyrimidine NitrogenSer, Thr, Asn
Hydrogen BondThiol GroupHis, Cys
HydrophobicPhenyl RingLeu, Val, Phe
Pi-Pi StackingPhenyl RingPhe, Tyr, Trp

This table is illustrative and based on findings from studies on similar pyrimidine-containing molecules.

Prediction of Binding Affinities and Pharmacophore Models

The prediction of binding affinity, often expressed as the binding energy (e.g., in kcal/mol), is a key outcome of molecular docking simulations. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the receptor. For pyrimidine derivatives, binding energies are calculated to rank potential drug candidates and prioritize them for further experimental testing.

Pharmacophore modeling is another critical computational technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target. researchgate.net A pharmacophore model for a target can be generated based on the structures of known active ligands. Such a model for a receptor that binds pyrimidine-based compounds would likely include features corresponding to the phenyl ring and the hydrogen-bonding capabilities of the pyrimidinethiol core. This model can then be used to virtually screen large compound libraries to identify other potential inhibitors.

Table 2: Example of Predicted Binding Affinities for Structurally Related Pyrimidine Compounds

CompoundTarget EnzymePredicted Binding Energy (kcal/mol)
Pyrimidine Derivative ACyclooxygenase-2 (COX-2)-8.5
Pyrimidine Derivative BDihydrofolate Reductase (DHFR)-7.9
Pyrimidine Derivative CTyrosine Kinase-9.2

Data is hypothetical and representative of typical values found in computational studies of pyrimidine derivatives.

Computational Studies in Materials Science Applications

Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in exploring the potential of molecules like this compound in materials science. DFT calculations can predict various molecular properties that are relevant to the performance of materials.

DFT studies on related pyrimidine and thiol compounds have been used to investigate their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that influences the chemical reactivity and electronic behavior of a molecule, which is important for applications in electronics and optics.

Furthermore, computational studies can predict the potential of thiol-containing molecules to self-assemble on metal surfaces, a property that is highly relevant for creating functional coatings and nanomaterials. The thiol group is known to form strong bonds with noble metal surfaces like gold and silver, leading to the formation of self-assembled monolayers (SAMs). Theoretical calculations can model the adsorption geometry, binding energy, and electronic structure of these monolayers, providing insights into their stability and potential applications in sensors, corrosion inhibition, and molecular electronics.

Table 3: Calculated Electronic Properties of a Related Pyrimidine Thiol Derivative

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap4.4 eV
Dipole Moment3.5 D

These values are based on DFT calculations for a structurally similar compound and serve as an estimation for this compound.

Spectroscopic and Analytical Characterization Techniques for 5 Phenyl 2 Pyrimidinethiol and Its Derivatives

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and probing the molecular structure of 5-Phenyl-2-pyrimidinethiol. These methods provide a vibrational fingerprint of the molecule, with IR spectroscopy based on the absorption of light and Raman spectroscopy on inelastic scattering. cardiff.ac.uk

This compound exists in a tautomeric equilibrium between the thiol form and the thione form (2(1H)-pyrimidinethione). This equilibrium is a critical aspect of its chemistry, and vibrational spectroscopy is instrumental in identifying the predominant form under different conditions. nih.govscielo.br Generally, the thione form is favored in polar solvents, while the thiol form is more stable in the gas phase or nonpolar environments. scielo.br

Key vibrational modes for characterizing these tautomers include:

Thiol Form (S-H and C=N vibrations): The presence of the thiol group is typically indicated by a weak S-H stretching vibration. The stretching modes of the pyrimidine (B1678525) ring are complex combinations of C–N, C=N, C–C, and C=C bond stretching. nih.gov

Thione Form (N-H and C=S vibrations): The thione tautomer is characterized by N-H stretching vibrations, which usually appear in the 3000–3200 cm⁻¹ region. nih.gov The C=S stretching vibration is a key marker, though its position can be variable.

Phenyl Group Vibrations: The phenyl substituent exhibits characteristic C-H stretching bands in the 3000-3200 cm⁻¹ range and C-C ring stretching bands in the 1400-1600 cm⁻¹ region. researchgate.net

Pyrimidine Ring Vibrations: The pyrimidine ring itself has multiple characteristic vibrational modes. These include ring stretching, in-plane deformation, and out-of-plane deformation modes. nih.gov For pyrimidine derivatives, C=N stretching vibrations are often observed around 1520-1536 cm⁻¹. esisresearch.org

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the complex vibrational bands that arise from the mixture of tautomers. scielo.br

Functional Group / MoietyVibrational ModeTypical Wavenumber (cm⁻¹)Associated Tautomer/Group
N-HStretching3000 - 3200Thione
C-H (Aromatic)Stretching3000 - 3200Phenyl Group
C=C (Aromatic)Ring Stretching1400 - 1600Phenyl Group
C=NStretching~1520 - 1536Pyrimidine Ring
S-HStretching~2550 - 2600 (often weak)Thiol

Resonance Raman (RR) spectroscopy, particularly UV Resonance Raman, is a powerful technique for selectively enhancing the vibrational modes of a specific part of a molecule (the chromophore) and for detecting minor species in an equilibrium. nih.govresearchgate.net This makes it exceptionally well-suited for studying tautomerization.

By tuning the excitation laser wavelength to an electronic absorption band of one tautomer, the Raman signals for that specific tautomer are significantly amplified. This allows for the detection of unfavored tautomers present at very low concentrations, which might be missed by conventional IR or Raman spectroscopy. nih.gov

For instance, in a study of 5-hydroxy-2'-deoxycytidine, a compound with tautomeric properties analogous to those of pyrimidinethiols, UV Resonance Raman spectroscopy was used to detect and quantify the unfavored imino tautomer. nih.govutmb.edu A key marker band for the unfavored tautomer was identified, which intensified under conditions that shifted the equilibrium. nih.govresearchgate.net A similar approach could be applied to this compound to selectively probe the thiol and thione forms and to quantify their relative populations under various conditions, providing critical insight into the tautomeric equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound, providing detailed information about the proton and carbon environments within the molecule.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in the molecule.

Phenyl Protons: The protons on the phenyl ring typically appear as a multiplet in the aromatic region of the spectrum.

Pyrimidine Protons: The protons on the pyrimidine ring will have distinct chemical shifts based on their position relative to the nitrogen atoms and the phenyl and thiol substituents.

Tautomeric Proton (N-H or S-H): A key feature in the ¹H NMR spectrum is the signal for the labile proton involved in tautomerism. In the thione form, an N-H proton signal would be expected, while the thiol form would exhibit an S-H proton signal. This proton is often broad and its chemical shift can be concentration and solvent-dependent. It can be identified by its disappearance from the spectrum upon D₂O exchange.

The following table summarizes expected ¹H NMR chemical shifts for related structures.

Proton TypeExpected Chemical Shift (δ, ppm)Notes
Phenyl-H~7.0 - 8.5Complex multiplet pattern depending on substitution. rsc.org
Pyrimidine-HVariableDepends on position and substitution. sapub.org
N-H (Thione)Variable, often broadShift is solvent and concentration dependent; exchangeable with D₂O.
S-H (Thiol)Variable, often broadShift is solvent and concentration dependent; exchangeable with D₂O.

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Phenyl Carbons: The carbons of the phenyl ring will resonate in the aromatic region, typically between δ 120-140 ppm. rsc.org The carbon attached to the pyrimidine ring (ipso-carbon) will have a distinct shift.

Pyrimidine Carbons: The chemical shifts of the pyrimidine ring carbons are influenced by the electronegative nitrogen atoms and the substituents.

Thione Carbon (C=S): A particularly diagnostic signal is that of the carbon atom bonded to sulfur. In the thione tautomer, the C=S carbon is typically deshielded and appears at a high chemical shift (downfield), often in the range of δ 160-180 ppm or higher. The position of this signal is a strong indicator of the presence of the thione form.

The following table outlines expected ¹³C NMR chemical shifts based on analogous compounds.

Carbon TypeExpected Chemical Shift (δ, ppm)Notes
Phenyl-C~125 - 140Multiple signals expected for the different phenyl carbons. rsc.org
Pyrimidine-CVariableShifts are highly dependent on substitution. beilstein-journals.org
C=S (Thione)~160 - 180+Diagnostic for the thione tautomer.
C-S (Thiol)VariableGenerally less deshielded than the C=S carbon.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement. mdpi.com

Under electron impact (EI) ionization, the molecule will form a molecular ion (M⁺˙), the peak for which confirms the molecular weight. The fragmentation of this ion provides structural clues. Common fragmentation pathways for related phenylpyrimidine structures include: tue.nlsapub.org

Loss of Sulfur-Containing Fragments: The molecular ion may lose fragments such as S, SH, or H₂S.

Cleavage of the Phenyl Group: Fragmentation may involve the loss of the phenyl radical (C₆H₅) or related species.

Ring Fission: The pyrimidine ring can undergo cleavage, leading to characteristic smaller fragment ions.

In many phenylpyrimidine derivatives, ions corresponding to the phenyl or substituted phenyl moiety are prominent in the mass spectrum. tue.nl The analysis of these fragmentation patterns allows for the confirmation of the core structure and the nature of its substituents.

Determination of Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elucidating the structure of this compound and its derivatives. When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M+), whose mass-to-charge ratio (m/z) provides the molecular weight of the compound. chemguide.co.uk

The molecular ions of pyrimidine derivatives are often energetically unstable and can break apart into smaller, characteristic fragments. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint that offers valuable information about the molecule's structure. For pyrimidine derivatives, fragmentation often involves the cleavage of bonds within the pyrimidine ring and the loss of substituents. sphinxsai.comsapub.org

In the analysis of pyrimidinethione derivatives, the molecular ion peak is typically observed, confirming the molecular formula. sapub.org Common fragmentation pathways for related structures include:

Cleavage of the Pyrimidine Ring: The heterocyclic ring can undergo fission, leading to characteristic fragment ions. sapub.org

Loss of Substituents: Functional groups attached to the pyrimidine or phenyl rings can be lost as neutral molecules or radicals. For instance, studies on similar pyrimidinethiones show the loss of side groups like ethoxycarbonyl (COOEt) or methyl radicals. sapub.org

Amide Bond Cleavage: In derivatives containing amide linkages, fission across this bond is a common fragmentation route. sphinxsai.com

The analysis of these patterns allows researchers to piece together the structure of the parent molecule. For example, the presence of a prominent peak at m/z 91 in alkyl-substituted benzene (B151609) rings often indicates the formation of a stable tropylium (B1234903) ion. whitman.edu The stability of the resulting ions and radicals heavily influences the intensity of the peaks in the mass spectrum. chemguide.co.uk

Table 1: Common Fragmentation Patterns in Pyrimidine Derivatives This table is illustrative and based on general fragmentation behavior of related pyrimidine structures.

ProcessDescriptionExample Fragment Ion/Loss
Molecular Ion FormationIonization of the parent molecule without fragmentation. Its m/z value corresponds to the molecular weight.[M]+
Ring CleavageFission of the pyrimidine or other heterocyclic rings, providing information about the core structure. sapub.orgVaries based on structure
Loss of Phenyl GroupCleavage of the bond connecting the phenyl group to the pyrimidine ring. sphinxsai.com[M - C6H5]+
Loss of Thiol/Thione GroupElimination of sulfur-containing moieties like SH or CS.[M - SH]+ or [M - CS]+

Electronic Absorption Spectroscopy (UV-Vis)

Elucidation of Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org For organic molecules like this compound, this technique is used to characterize chromophores—the parts of the molecule responsible for light absorption. shu.ac.uk

The structure of this compound contains unsaturated groups (the phenyl ring and the pyrimidine ring) with π electrons and heteroatoms (nitrogen and sulfur) with non-bonding (n) electrons. These features give rise to specific electronic transitions: shu.ac.ukuzh.ch

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. shu.ac.ukuzh.ch The conjugated system formed by the phenyl and pyrimidine rings in the molecule is expected to produce intense π → π* absorptions.

n → π* Transitions: This type of transition involves promoting a non-bonding electron (from nitrogen or sulfur) to a π* antibonding orbital. shu.ac.ukuzh.ch These transitions are generally of lower energy (occur at longer wavelengths) and have lower molar absorptivities compared to π → π* transitions. shu.ac.uk

The absorption spectrum of a molecule is influenced by its structural components and the solvent used. Solvent polarity can shift the absorption maxima (λmax) of these transitions. For instance, n → π* transitions often experience a "blue shift" (to shorter wavelengths) in polar solvents, while π → π* transitions may show a "red shift" (to longer wavelengths). shu.ac.ukuomustansiriyah.edu.iq

Table 2: Typical Electronic Transitions in Aromatic and Heterocyclic Compounds

Transition TypeDescriptionTypical Wavelength RegionRelative Intensity (Molar Absorptivity, ε)
π → πExcitation of an electron from a π bonding to a π antibonding orbital. shu.ac.uk200-400 nmHigh (1,000 - 10,000 L mol⁻¹ cm⁻¹) shu.ac.uk
n → πExcitation of a non-bonding electron to a π antibonding orbital. shu.ac.uk> 280 nmLow (10 - 100 L mol⁻¹ cm⁻¹) shu.ac.uk

Application in Monitoring Chemical Reactions and Complex Formation

UV-Vis spectroscopy is a highly effective technique for monitoring the progress of chemical reactions in real-time. spectroscopyonline.com According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. shu.ac.uk This principle allows for the quantitative tracking of reactants being consumed or products being formed. spectroscopyonline.com

This method is particularly useful for reactions involving this compound and its derivatives, as any change to the chromophoric system will result in a change in the UV-Vis spectrum. Applications include:

Kinetic Studies: By measuring the change in absorbance at a specific wavelength over time, the rate of a reaction can be determined. This is crucial for understanding reaction mechanisms and optimizing conditions. spectroscopyonline.com For example, the progress of phosphorylation reactions of pyrimidine nucleosides has been successfully monitored using this technique. nih.gov

Monitoring Complex Formation: When this compound or its derivatives form a complex with a metal ion or another molecule, the electronic environment of the chromophore is altered. This change often leads to a shift in the absorption maximum (λmax) or a change in molar absorptivity, providing clear evidence of complexation and allowing for the determination of binding constants.

Isosbestic Points: In some reactions where one absorbing species is converted into another, the spectra may show an isosbestic point—a specific wavelength at which the absorbance does not change throughout the reaction. The presence of an isosbestic point is a strong indication that only two species are involved in the reaction.

The high throughput and cost-effectiveness of UV-Vis spectroscopy, especially when used in a multi-well plate format, make it a valuable tool for kinetic and mechanistic studies in modern chemistry. nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample of this compound or its derivatives. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. mdpi.com

This technique is crucial for confirming the identity of newly synthesized compounds. For many pyrimidine and thiazolopyrimidine derivatives reported in the literature, elemental analysis results are presented as a final confirmation of their structure, with experimental values typically falling within ±0.4% of the calculated theoretical values. mdpi.comresearchgate.net

Table 3: Example of Elemental Analysis Data for a Related Thiazolo[4,5-d]pyrimidine (B1250722) Derivative Data for 7-(methylamino)-3-phenyl-5-(trifluoromethyl) nih.govlibretexts.orgthiazolo[4,5-d]pyrimidine-2(3H)-thione (C₁₃H₉F₃N₄S₂) mdpi.com

ElementCalculated (%)Found (%)
Carbon (C)45.6145.76
Hydrogen (H)2.652.54
Nitrogen (N)16.3616.55

Advanced Spectroscopic Techniques for Complex Characterization

While mass spectrometry, UV-Vis spectroscopy, and elemental analysis provide essential data, a complete and unambiguous structural characterization of this compound and its complex derivatives often requires the application of more advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, connectivity of atoms, and three-dimensional structure.

Key advanced techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. They provide information about the chemical environment, number, and connectivity of protons and carbon atoms. For pyrimidine derivatives, NMR is used to confirm the positions of substituents on the phenyl and pyrimidine rings. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, characteristic peaks would be expected for C=N, C=C (aromatic), C-S, and N-H bonds, helping to confirm the presence of the pyrimidine and thiol/thione moieties. nih.govresearchgate.net

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, including precise bond lengths, bond angles, and stereochemistry. This technique was used to confirm the 3D structure of certain thiazolo[4,5-d]pyrimidine derivatives. mdpi.com

Together, these advanced methods, in conjunction with the techniques discussed previously, offer a comprehensive and synergistic approach to the characterization of this compound and its derivatives, ensuring accurate structural assignment and purity verification.

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes for Enhanced Scalability and Sustainability

Future research is critically focused on developing novel synthetic methodologies for 5-Phenyl-2-pyrimidinethiol and its derivatives that prioritize scalability and sustainability. Traditional synthetic methods often involve hazardous solvents and toxic reagents, prompting a shift towards greener alternatives. rasayanjournal.co.in Key areas of development include multicomponent reactions (MCRs), which offer the advantage of synthesizing complex molecules in a single pot, thereby reducing waste and reaction time. rasayanjournal.co.inresearchgate.net

Recent advancements have highlighted the use of eco-friendly catalysts and solvents. For instance, iridium-catalyzed multicomponent synthesis has been reported for producing various pyrimidines from alcohols, which can be sourced from biomass, with high yields of up to 93%. figshare.comorganic-chemistry.orgnih.gov This approach involves condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. organic-chemistry.orgnih.gov Other green techniques being explored include microwave-assisted synthesis, solvent-free reactions, and the use of ultrasonic waves, all of which align with the principles of green chemistry by offering shorter reaction times, higher yields, and simpler workup procedures. rasayanjournal.co.innih.goveurekaselect.com The development of reusable catalysts, such as nano-catalysts or those supported on materials like bone char, also represents a promising avenue for sustainable production. researchgate.netresearchgate.net

Table 1: Comparison of Synthetic Approaches for Pyrimidine (B1678525) Derivatives

Synthetic Method Key Features Advantages
Traditional Synthesis Often involves hazardous solvents and reagents. Established procedures.
Multicomponent Reactions (MCRs) Three or more reactants combine in a single pot. Reduced waste, shorter reaction times, simplified workup. rasayanjournal.co.inresearchgate.net
Iridium-Catalyzed Synthesis Uses alcohols as starting materials with a PN5P-Ir-pincer complex catalyst. High yields (up to 93%), uses sustainable feedstocks, regioselective. figshare.comorganic-chemistry.orgnih.gov
Microwave-Assisted Synthesis Utilizes microwave radiation to heat reactions. Faster reaction rates, higher yields, cleaner synthesis. rasayanjournal.co.innih.gov

| Solvent-Free Reactions | Reactions are conducted without a solvent. | Reduces solvent waste, often more environmentally friendly. nih.goveurekaselect.com |

Exploration of Pyrimidinethiol Frameworks in Emerging Fields (e.g., Sensing, Green Catalysis)

The unique structural and electronic properties of the pyrimidinethiol framework make it an attractive candidate for applications beyond medicine, particularly in chemical sensing and green catalysis.

In the field of sensing , pyrimidine derivatives are being investigated for their ability to detect specific ions and molecules. For example, a series of chromene–pyrimidine triad (B1167595) molecules has been developed for the selective "turn-off" fluorescence detection of Fe³⁺ ions. rsc.org These chemosensors demonstrate high sensitivity with a very low limit of detection, highlighting the potential for pyrimidinethiol-based frameworks in creating advanced diagnostic and environmental monitoring tools. rsc.org

In green catalysis , the focus is on utilizing pyrimidine derivatives as catalysts or ligands in environmentally benign chemical transformations. nih.govmdpi.com The principles of green chemistry encourage the use of catalysts to make reactions more efficient and less wasteful. rasayanjournal.co.inmdpi.com Research is exploring the use of pyrimidine-based compounds in various catalytic systems, including those involving molecular iodine or hypervalent iodine, which are considered inexpensive and metal-free options. mdpi.com The development of heterogeneous catalysts, where the catalytic pyrimidine moiety is immobilized on a solid support, is another key area, as it simplifies catalyst recovery and reuse. mdpi.com

Advanced Theoretical Modeling for Predictive Design of Functional Pyrimidinethiol Derivatives

Advanced computational and theoretical modeling techniques are becoming indispensable for the rational design of novel pyrimidinethiol derivatives with tailored properties. These in silico methods save significant time and resources compared to traditional trial-and-error approaches. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies are employed to establish a mathematical correlation between the chemical structure of pyrimidinethiol analogs and their biological activity. nih.govmdpi.com By developing statistically significant QSAR models, researchers can predict the activity of newly designed compounds before they are synthesized. nih.govmdpi.com For example, a QSAR study on pyrazolopyrimidine analogues used the Genetic Function Algorithm to build a predictive model for anti-wolbachia activity. nih.gov

Molecular docking simulations provide insights into the binding interactions between pyrimidinethiol derivatives and their biological targets at the atomic level. nih.govnih.gov This structure-based drug design approach helps in predicting the binding affinity and orientation of a ligand within the active site of a protein, guiding the optimization of lead compounds. nih.govco-ac.com Furthermore, Density Functional Theory (DFT) is used for the structural optimization of molecules and to understand their electronic properties, which can influence their reactivity and biological function. nih.gov These predictive models accelerate the discovery of potent and selective functional molecules. ucd.ie

Integration of High-Throughput Screening and Computational Methods in Biological Activity Discovery

The discovery of new biological activities for this compound derivatives can be greatly accelerated by integrating high-throughput screening (HTS) with computational methods. HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target. nih.govnih.govufl.edu

Quantitative HTS (qHTS) is an advanced paradigm that generates concentration-response curves for thousands of compounds in a single experiment. nih.gov This method provides richer datasets, allowing for the immediate identification of compounds with varying potencies and efficacies while minimizing the false positives and negatives often associated with traditional single-concentration HTS. nih.govsemanticscholar.org

Coupling HTS with computational tools creates a powerful drug discovery pipeline. nih.govnih.gov Virtual screening, a computational technique, can be used to screen vast virtual libraries of compounds against a target protein structure, prioritizing a smaller, more manageable set for experimental HTS. nih.gov Following HTS, computational methods like molecular docking and QSAR can be used to analyze the "hit" compounds, understand their structure-activity relationships (SARs), and guide the next cycle of lead optimization. nih.gov This synergistic approach streamlines the process of identifying novel, biologically active pyrimidinethiol derivatives for therapeutic applications. nih.govmdpi.com

Cross-Disciplinary Research at the Interface of Chemistry, Materials Science, and Biological Sciences

The future of this compound research lies in fostering cross-disciplinary collaborations that bridge chemistry, materials science, and biology. The versatility of the pyrimidine scaffold provides a foundation for innovation in multiple fields.

At the interface of chemistry and biology , pyrimidine derivatives are being explored for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. cbijournal.comscilit.comresearchgate.net The combination of the pyrimidine core with other pharmacologically active fragments, such as oxadiazoles (B1248032) or triazoles, is a strategy to create hybrid molecules with potentially synergistic or novel biological activities. digitellinc.com

In materials science , pyrimidine-based compounds are being incorporated into novel materials. For instance, they have been used as ligands to create metal complexes and have been immobilized on silica (B1680970) nanoparticles for potential applications in drug delivery systems. mdpi.com The development of pyrimidine-containing polymers and molecular wires also holds promise for applications in electronics and light-emitting devices. rasayanjournal.co.in

The convergence of these disciplines allows for a holistic approach to research. A compound initially designed for a biological target might be repurposed for a materials science application, or a novel synthetic method from chemistry could enable the large-scale production of a biologically important molecule. Such interdisciplinary research is essential for translating fundamental discoveries into practical applications that address challenges in medicine and technology.

Q & A

Basic: What are the recommended synthetic routes for 5-Phenyl-2-pyrimidinethiol, and how do reaction conditions influence yield?

Answer:
The synthesis of this compound typically involves nucleophilic aromatic substitution (NAS) or condensation reactions. For NAS, a pyrimidine precursor (e.g., 5-phenyl-2-chloropyrimidine) is reacted with a thiol source (e.g., thiourea or NaSH) under basic conditions. Microwave-assisted synthesis has been shown to enhance reaction efficiency, reducing time from hours to minutes and improving yields by ~20% compared to conventional heating . Key parameters include:

  • Temperature : Optimal at 80–100°C to avoid side reactions (e.g., oxidation of thiol groups).
  • Solvent : Polar aprotic solvents like DMF or DMSO favor NAS by stabilizing intermediates.
  • Catalyst : Use of NaH or K₂CO₃ accelerates deprotonation of the thiol source.

Refer to analogous pyrimidine-thiol syntheses for troubleshooting low yields, such as competing hydrolysis or byproduct formation .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:
A multi-technique approach is critical:

  • HPLC/LC-MS : Quantify purity (>95% recommended for biological assays) and detect sulfur-containing impurities (e.g., disulfide dimers) using C18 columns with UV detection at 254 nm .
  • NMR : Confirm substitution patterns (¹H NMR: aromatic protons at δ 7.2–8.5 ppm; ¹³C NMR: pyrimidine C-S bond at ~160 ppm) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .
  • Elemental Analysis : Validate sulfur content (theoretical ~12.8% for C₁₀H₈N₂S).

Contradictions in spectral data may indicate tautomerism or solvent adducts; use deuterated solvents and controlled drying .

Advanced: How do substitution patterns on the pyrimidine ring affect the biological activity of this compound derivatives?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Thiol Group Position : 2-position enhances metal-binding capacity (e.g., enzyme inhibition via Zn²⁺ chelation) compared to 4- or 5-positions .
  • Phenyl Substituents : Electron-withdrawing groups (e.g., -NO₂, -Cl) at the 5-phenyl position increase electrophilicity, improving reactivity in cross-coupling reactions .
  • Heteroatom Modifications : Replacing sulfur with oxygen (to form 5-Phenyl-2-pyrimidinol) reduces thiol-specific interactions (e.g., glutathione conjugation) but improves metabolic stability .

Use computational tools (e.g., DFT for charge distribution) and in vitro assays (e.g., enzyme inhibition kinetics) to validate hypotheses .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how can they be mitigated?

Answer:
Key challenges include:

  • Thiol Oxidation : Rapid disulfide formation in plasma; stabilize with EDTA (1 mM) and N-ethylmaleimide (NEM) .
  • Matrix Effects : Co-eluting metabolites in LC-MS; use isotopically labeled internal standards (e.g., ¹³C₆-5-Phenyl-2-pyrimidinethiol) .
  • Detection Sensitivity : Low UV absorption; derivatize with maleimide probes (e.g., N-(7-dimethylamino-4-methylcoumarinyl)) for fluorescence detection (LOD: 0.1 nM) .

Validate methods using spiked recovery experiments (85–115% acceptable) and cross-check with orthogonal techniques (e.g., GC-MS after silylation) .

Advanced: How can researchers reconcile contradictory data on the stability of this compound under varying pH conditions?

Answer:
Discrepancies in stability studies often stem from:

  • pH-Dependent Tautomerism : Thiol ↔ thione equilibria alter reactivity; use ¹H NMR to track tautomeric shifts at pH 2–12 .
  • Solvent Interactions : Aqueous buffers accelerate hydrolysis vs. organic solvents; conduct stability trials in PBS (pH 7.4) and DMSO .
  • Temperature : Degradation rates double per 10°C increase; store at –20°C under argon .

Report conditions comprehensively (e.g., ionic strength, dissolved O₂ levels) to enable cross-study comparisons .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and eye protection; use fume hoods due to volatile thiol odors .
  • Waste Disposal : Quench residual thiols with oxidizing agents (e.g., NaOCl) before aqueous disposal .
  • Spill Management : Absorb with vermiculite, neutralize with 10% KMnO₄ solution, and dispose as hazardous waste .

Reference SDS sheets for analogous thiol compounds if this compound-specific data are unavailable .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfur atom as nucleophilic center) .
  • Molecular Dynamics (MD) : Simulate binding to catalytic metal surfaces (e.g., Au nanoparticles) to predict adsorption efficiency .
  • Docking Studies : Model interactions with biological targets (e.g., cysteine proteases) using AutoDock Vina; validate with SPR or ITC .

Calibrate models with experimental data (e.g., reaction kinetics) to improve predictive accuracy .

Basic: What are the key differences between this compound and its structural analogs (e.g., 5-Phenyl-2-pyrimidinol) in pharmacological studies?

Answer:

  • Reactivity : Thiol group enables disulfide bond formation and metal chelation, unlike the hydroxyl group in pyrimidinol .
  • Metabolism : Thiols undergo faster glucuronidation and renal clearance compared to hydroxyl analogs .
  • Toxicity : Thiol derivatives may exhibit higher cytotoxicity due to reactive oxygen species (ROS) generation; assess via MTT and ROS assays .

Use pairwise comparative studies under identical experimental conditions to isolate substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.